molecular formula C10H12O3 B15125556 2-(2,4-Dimethoxyphenyl)acetaldehyde

2-(2,4-Dimethoxyphenyl)acetaldehyde

Cat. No.: B15125556
M. Wt: 180.20 g/mol
InChI Key: GSPXHJJQZSQXNU-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)acetaldehyde is an organic compound with the molecular formula C10H12O3. It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to an acetaldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethoxyphenyl)acetaldehyde typically involves the reaction of 2,4-dimethoxybenzene with an appropriate aldehyde precursor under controlled conditions. One common method includes the use of a Grignard reagent, where 2,4-dimethoxybenzene is reacted with a formylating agent to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dimethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)acetaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy groups may influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)acetaldehyde
  • 2-(2,5-Dimethoxyphenyl)acetaldehyde
  • 2-(3,5-Dimethoxyphenyl)acetaldehyde

Comparison: While these compounds share a similar core structure, the position of the methoxy groups can significantly influence their chemical properties and reactivity. For example, 2-(3,4-Dimethoxyphenyl)acetaldehyde may exhibit different reactivity patterns in substitution reactions compared to 2-(2,4-Dimethoxyphenyl)acetaldehyde .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)acetaldehyde

InChI

InChI=1S/C10H12O3/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,6-7H,5H2,1-2H3

InChI Key

GSPXHJJQZSQXNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC=O)OC

Origin of Product

United States

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